An In-depth Technical Guide to the Physical Characteristics of 3-Mercapto-1-octanol-d5
An In-depth Technical Guide to the Physical Characteristics of 3-Mercapto-1-octanol-d5
Introduction: The Significance of Deuterated Thioalcohols in Advanced Research
In the landscape of modern drug discovery and metabolic research, isotopically labeled compounds are indispensable tools. Among these, deuterated molecules offer a unique advantage by subtly altering physicochemical properties, which can profoundly impact metabolic pathways and reaction kinetics. This guide focuses on 3-Mercapto-1-octanol-d5, a deuterated version of a volatile thiol alcohol. While its non-deuterated counterpart, 3-Mercapto-1-octanol, is recognized for its role in flavor chemistry and as a potential biomarker, the introduction of five deuterium atoms onto the octyl chain creates a powerful tool for researchers.
The primary utility of 3-Mercapto-1-octanol-d5 lies in its application as an internal standard for quantitative mass spectrometry-based assays.[1] The mass shift introduced by the deuterium atoms allows for clear differentiation from the endogenous, non-labeled analyte, while its chemical behavior remains nearly identical, ensuring accurate quantification in complex biological matrices.[2] Furthermore, the kinetic isotope effect, a phenomenon where the C-D bond is stronger and thus cleaved more slowly than a C-H bond, can be exploited to probe enzymatic mechanisms and understand the metabolic fate of the parent molecule.[3][4]
This technical guide provides a comprehensive overview of the core physical characteristics of 3-Mercapto-1-octanol-d5. In the absence of direct experimental data for this specific deuterated compound, this guide synthesizes information from its non-deuterated analogue, related compounds, and established principles of isotopic effects to provide reliable estimations. We will delve into the methodologies for determining these properties, offering a framework for empirical validation.
Core Physical Characteristics: A Comparative Analysis
The physical properties of a molecule are dictated by its structure, including molecular weight and intermolecular forces. For 3-Mercapto-1-octanol, the presence of both a hydroxyl (-OH) and a thiol (-SH) group allows for hydrogen bonding, though the contribution from the thiol group is weaker than that of the alcohol. The eight-carbon chain imparts a significant degree of lipophilicity.
The introduction of five deuterium atoms in 3-Mercapto-1-octanol-d5 primarily affects its molecular weight. Other physical properties such as boiling point, density, and refractive index are expected to show slight increases compared to the non-deuterated form, a known consequence of the greater mass of deuterium.
Below is a table summarizing the key physical characteristics. It is important to note that where experimental data for 3-Mercapto-1-octanol is unavailable, values have been estimated based on data from structurally similar compounds, such as 3-mercapto-1-hexanol and various octanol isomers, and through Quantitative Structure-Property Relationship (QSPR) considerations.[5][6][7]
| Physical Characteristic | 3-Mercapto-1-octanol (Estimated) | 3-Mercapto-1-octanol-d5 (Estimated) | Basis for Estimation & Key Considerations |
| Molecular Formula | C₈H₁₈OS | C₈H₁₃D₅OS | - |
| Molecular Weight ( g/mol ) | 162.30 | 167.33 | Calculated from atomic weights. The d5 isotopologue has 5 deuterium atoms in place of hydrogen. |
| Boiling Point (°C at 760 mmHg) | ~210 - 220 | ~211 - 221 | Estimated by extrapolation from 3-mercapto-1-hexanol (198 °C)[8] and considering the higher boiling point of 1-octanol (195 °C)[9] compared to 1-hexanol. Deuteration typically causes a slight increase in boiling point. |
| Density (g/mL at 20°C) | ~0.96 | ~0.97 | Estimated based on the density of 3-mercapto-1-hexanol (~0.977 g/mL)[8] and 8-mercapto-1-octanol (0.930 g/mL)[9]. Deuterated compounds are generally slightly denser than their non-deuterated counterparts. |
| Refractive Index (n²⁰/D) | ~1.48 | ~1.48 | Estimated based on the refractive index of 3-mercapto-1-hexanol (~1.48)[8] and 8-mercapto-1-octanol (1.484)[9]. The presence of sulfur significantly increases the refractive index compared to the corresponding alcohol (1-octanol: ~1.429). The effect of deuteration on refractive index is generally minimal. |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Typical appearance for long-chain thioalcohols. |
| Odor | Pungent, sulfurous, potentially fruity notes | Pungent, sulfurous, potentially fruity notes | Characteristic odor of thiols. |
Methodologies for Determining Physical Characteristics
Accurate determination of the physical characteristics outlined above requires robust experimental protocols. The following sections detail the standard methodologies and the underlying scientific principles.
Boiling Point Determination
The boiling point is a fundamental property reflecting the strength of intermolecular forces. For a compound like 3-Mercapto-1-octanol, which may be available in limited quantities, a micro-boiling point determination method is often employed.
Protocol: Micro-Boiling Point Determination (Thiele Tube Method)
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Sample Preparation: A small amount of the liquid is placed in a capillary tube, which is then attached to a thermometer.
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Apparatus Setup: The thermometer and capillary tube assembly are placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
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Heating: The Thiele tube is gently heated, ensuring even heat distribution by the convection currents within the oil.
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Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed.
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Boiling Point Reading: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
Figure 1: Workflow for micro-boiling point determination.
Density Measurement
Density is a measure of mass per unit volume and is temperature-dependent. For liquids, a pycnometer or a digital density meter provides accurate measurements.
Protocol: Density Measurement using a Pycnometer
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Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again at a specific temperature. The volume of the pycnometer is calculated.
-
Sample Measurement: The pycnometer is cleaned, dried, and filled with the sample liquid.
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Weighing: The filled pycnometer is weighed at the same specific temperature.
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Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Figure 2: Process for density determination using a pycnometer.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that can be used for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.
Protocol: Refractive Index Measurement using an Abbe Refractometer
-
Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Sample Application: A few drops of the sample are placed on the prism of the refractometer.
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Measurement: The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered.
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Reading: The refractive index is read directly from the scale. Temperature control is crucial for accurate measurements.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and isotopic composition of 3-Mercapto-1-octanol-d5.
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Mass Spectrometry (MS): In a mass spectrum, 3-Mercapto-1-octanol-d5 will exhibit a molecular ion peak (M+) that is 5 Da higher than its non-deuterated counterpart. This mass shift is the cornerstone of its use as an internal standard.[10] Fragmentation patterns can also be analyzed to confirm the location of the deuterium labels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of the d5 compound will show a reduction in the intensity of signals corresponding to the positions of deuteration. The absence or significant decrease of these signals confirms the isotopic labeling.
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²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing a definitive confirmation of the labeling and its specific locations on the molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display characteristic absorptions for the O-H (~3300 cm⁻¹, broad) and S-H (~2550 cm⁻¹, weak and sharp) stretching vibrations. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches (~2850-2960 cm⁻¹), providing further evidence of deuteration.
Implications for Research and Drug Development
The distinct physical characteristics of 3-Mercapto-1-octanol-d5 make it a valuable tool for:
-
Pharmacokinetic Studies: As a stable isotope-labeled internal standard, it enables precise quantification of the parent drug and its metabolites in biological samples, which is crucial for determining absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
-
Metabolic Pathway Elucidation: By tracking the fate of the deuterated compound, researchers can identify metabolic pathways and potential drug-drug interactions. The kinetic isotope effect can help pinpoint the sites of enzymatic metabolism.[4]
-
Quantitative Bioanalysis: The use of deuterated standards is a gold standard in regulated bioanalysis, ensuring the accuracy and reproducibility of analytical methods submitted to regulatory agencies.[1]
Handling and Safety Considerations
Like other mercaptans, 3-Mercapto-1-octanol and its deuterated form should be handled with care in a well-ventilated fume hood due to their potent and unpleasant odor.[11] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Mercapto-1-octanol-d5, while not extensively characterized experimentally, represents a critical tool for advanced research in drug metabolism and pharmacokinetics. By understanding its fundamental physical properties, which can be reliably estimated from its non-deuterated analogue and the known effects of deuteration, researchers can effectively employ this compound to achieve more accurate and insightful experimental outcomes. The methodologies and principles outlined in this guide provide a solid foundation for the empirical validation and application of this and other deuterated compounds in the scientific community.
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